6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
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Overview
Description
6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is a chemical compound with a molecular formula of C10H16N4O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride typically involves the reaction of 6-methoxypyrimidin-4-amine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: A closely related compound with similar chemical structure and properties.
6-Methyl-N-(piperidin-3-yl)pyrimidin-4-amine: Another similar compound with a methyl group instead of a methoxy group.
Uniqueness
6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-methoxy-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(12-7-13-10)14-8-3-2-4-11-6-8;/h5,7-8,11H,2-4,6H2,1H3,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVUKRQDKRLYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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